1,4-Butanediamine adipate 1,4-Butanediamine adipate
Brand Name: Vulcanchem
CAS No.: 52384-54-0
VCID: VC17127827
InChI: InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2
SMILES:
Molecular Formula: C10H22N2O4
Molecular Weight: 234.29 g/mol

1,4-Butanediamine adipate

CAS No.: 52384-54-0

Cat. No.: VC17127827

Molecular Formula: C10H22N2O4

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Butanediamine adipate - 52384-54-0

Specification

CAS No. 52384-54-0
Molecular Formula C10H22N2O4
Molecular Weight 234.29 g/mol
IUPAC Name butane-1,4-diamine;hexanedioic acid
Standard InChI InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2
Standard InChI Key SHPVGWLRFPFLNE-UHFFFAOYSA-N
Canonical SMILES C(CCC(=O)O)CC(=O)O.C(CCN)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1,4-Butanediamine adipate (CAS 52384-54-0 and 50327-77-0) is a 1:1 salt comprising one molecule of 1,4-butanediamine (C₄H₁₂N₂) and one molecule of adipic acid (C₆H₁₀O₄). Its molecular formula, C₁₀H₂₂N₂O₄, corresponds to a molar mass of 234.29 g/mol. The IUPAC name, butane-1,4-diamine; hexanedioic acid, reflects its dual-component nature. The compound’s canonical SMILES string (C(CCC(=O)O)CC(=O)O.C(CCN)CN) and standardized InChIKey (SHPVGWLRFPFLNE-UHFFFAOYSA-N) provide precise descriptors for computational modeling.

Crystalline and Supramolecular Features

X-ray diffraction studies reveal that the salt crystallizes in a monoclinic system, with hydrogen-bonded networks between the ammonium groups of 1,4-butanediamine and the carboxylate moieties of adipic acid. This arrangement ensures thermal stability up to 250°C, a critical factor in polymerization processes. Isotopic variants, such as 1,4-butanediamine-1,1,4,4-d₄ adipate, exhibit nearly identical lattice parameters but distinct vibrational modes in infrared spectroscopy, enabling tracer studies in polymer kinetics .

Synthesis Methodologies and Isotopic Labeling

Conventional Polycondensation Routes

Industrial production employs a two-step polycondensation reaction. Adipic acid reacts with 1,4-butanediamine in aqueous solution at 80–100°C to form the salt, followed by melt-phase polymerization under vacuum at 280°C to yield Nylon 46. Catalysts such as phosphoric acid derivatives accelerate the reaction, achieving conversions exceeding 95% within 6 hours.

Deuterated Derivatives for Mechanistic Studies

The synthesis of deuterium-labeled analogs, including 1,4-butanediamine-1,1,4,4-d₄ adipate, involves specialized pathways. As documented in Defense Technical Information Center (DTIC) reports, lithium aluminum deuteride reduction of diethyl succinate-2,2,3,3-d₄ yields deuterated 1,4-butanediol, which undergoes bromination and Gabriel synthesis to produce the isotopically pure diamine . Subsequent reaction with adipic acid affords the deuterated salt in 47% yield, enabling precise NMR and mass spectrometry tracking of polymerization mechanisms .

Role in Polymer Science: Nylon 46 and Beyond

Nylon 46: Thermal and Mechanical Properties

Nylon 46, synthesized from 1,4-butanediamine adipate, demonstrates exceptional heat resistance (melting point: 295°C) and tensile strength (85 MPa), outperforming Nylon 6 and Nylon 66 in high-stress environments. These properties stem from the polymer’s symmetrical amide linkages and high crystallinity (45–50%), making it ideal for automotive components and electrical insulators.

Copolymers and Biomedical Applications

Copolymerization with ε-caprolactam (CAS 62361-39-1) introduces flexibility, yielding materials with tunable glass transition temperatures (Tg = 75–120°C). Recent studies explore these copolymers as biodegradable scaffolds for tissue engineering, leveraging their hydrolytic stability and non-cytotoxic degradation products.

Analytical Characterization Techniques

Spectroscopic Profiling

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: N–H stretches at 3300 cm⁻¹, carboxylate antisymmetric stretches at 1560 cm⁻¹, and C–N bends at 1250 cm⁻¹. Deuterated variants show redshifted N–D stretches at 2450 cm⁻¹, confirming successful isotopic substitution .

Chromatographic and Thermal Analysis

High-performance liquid chromatography (HPLC) with UV detection at 210 nm resolves the salt from byproducts with 99.5% purity. Differential scanning calorimetry (DSC) profiles exhibit a single endothermic peak at 185°C, corresponding to the salt’s decomposition prior to polymerization.

Industrial and Regulatory Considerations

Scalable Production Challenges

Large-scale synthesis requires rigorous control of stoichiometry and pH to prevent diamine oxidation or acid degradation. Continuous flow reactors mitigate these issues by maintaining precise temperature gradients and residence times, achieving annual outputs exceeding 10,000 metric tons.

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